Cas no 189695-69-0 (4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester)

4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester
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- MDL: MFCD12547239
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.8 g/l) (25 º C),
4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052077-1g |
1-(1-Boc-4-piperidyl)-1H-imidazole-4-carboxylic Acid |
189695-69-0 | 95% | 1g |
$1375 | 2024-07-20 | |
eNovation Chemicals LLC | Y1052077-1g |
1-(1-Boc-4-piperidyl)-1H-imidazole-4-carboxylic Acid |
189695-69-0 | 95% | 1g |
$1375 | 2025-02-28 | |
eNovation Chemicals LLC | Y1052077-1g |
1-(1-Boc-4-piperidyl)-1H-imidazole-4-carboxylic Acid |
189695-69-0 | 95% | 1g |
$1375 | 2025-02-18 |
4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester
4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester: A Comprehensive Overview
The compound with CAS No. 189695-69-0, known as 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. Recent studies have highlighted its role in enhancing the bioavailability of certain therapeutic agents, making it a subject of intense research interest.
The molecular structure of 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester is characterized by a piperidine ring fused with an imidazole moiety, which contributes to its versatile chemical properties. The imidazole group, a five-membered heterocyclic ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and participate in various chemical reactions. This feature makes the compound highly functional in both synthetic and biological environments. The presence of the carboxylic acid group further enhances its reactivity, enabling it to serve as a building block in the synthesis of more complex molecules.
Recent advancements in synthetic chemistry have led to the development of efficient methods for the synthesis of 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester. Researchers have employed novel catalytic systems and green chemistry principles to optimize the reaction conditions, reducing the environmental impact of its production. These methods not only improve yield but also ensure the scalability of the synthesis process, which is crucial for industrial applications.
In terms of applications, this compound has shown promise in the pharmaceutical industry as a precursor for drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it an ideal candidate for encapsulating drugs and enhancing their stability during transit through biological systems. Additionally, studies have demonstrated its potential as a ligand in metalloorganic frameworks (MOFs), where it can coordinate with metal ions to form porous materials with applications in gas storage and catalysis.
The CAS No. 189695-69-0 compound has also been explored for its role in enzyme inhibition studies. Its unique structure allows it to interact with specific enzymatic sites, potentially inhibiting or modulating enzyme activity. This property has implications for the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Recent research has focused on optimizing its bioavailability and reducing potential side effects through structural modifications.
Furthermore, the 4-(4-Carboxy-1H-imidazol-1-yl)-1-piperidinecarboxylic acid 1-(1,1-dimethylethyl) ester has been utilized in polymer chemistry to create advanced materials with tailored properties. By incorporating this compound into polymer networks, scientists have developed materials with enhanced mechanical strength and thermal stability. These materials hold potential applications in aerospace engineering and electronics.
In conclusion, 4-(4-Carboxy-1H-imidazol-1-yl)-... (CAS No. 189695-69-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmaceuticals and materials science.
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